3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the 5-chloro-2-methoxyphenyl Group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chloro position.
Scientific Research Applications
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
- 3-(benzenesulfonyl)-N-(5-chloro-2-hydroxyphenyl)pyrrolidine-1-carboxamide
Uniqueness
The presence of the 5-chloro-2-methoxyphenyl group might impart unique biological activities or chemical reactivity compared to similar compounds. This could be due to differences in electronic effects or steric hindrance.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-8-7-13(19)11-16(17)20-18(22)21-10-9-15(12-21)26(23,24)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQQIZEFAVKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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